Spectroscopic and Structural Elucidation of 6-Phenyl-4-pyrimidinol: A Technical Overview
Spectroscopic and Structural Elucidation of 6-Phenyl-4-pyrimidinol: A Technical Overview
Disclaimer: Extensive searches for experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-Phenyl-4-pyrimidinol did not yield a complete and verified dataset within publicly accessible databases and scientific literature. To fulfill the structural and data presentation requirements of this request, this guide will provide a detailed analysis of a closely related and well-characterized compound: 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one . This compound shares key structural motifs with the requested molecule, offering valuable comparative insights for researchers in the field. All data and protocols presented herein pertain to 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The structural characterization of these compounds is paramount for understanding their function and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, a compound of significant interest in chemical biology as a kinesin Eg5 inhibitor. The data is presented in a structured format to facilitate easy reference and comparison for researchers and scientists.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Aromatic protons (Phenyl-H) |
| 5.15 | d | 1H | CH-Ph |
| 2.25 | s | 3H | CH₃ |
| 1.95 | m | 2H | CH₂ |
| 7.7 (broad s) | s | 1H | NH |
| 9.2 (broad s) | s | 1H | NH |
Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| Chemical Shift (δ) ppm | Assignment |
| 152.5 | C=O |
| 144.2 | Aromatic C (quaternary) |
| 128.6 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.3 | Aromatic CH |
| 100.1 | C=C (pyrimidine ring) |
| 59.5 | CH-Ph |
| 43.1 | CH₂ |
| 18.2 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3220 | Strong, Broad | N-H Stretch |
| 3030 | Medium | Aromatic C-H Stretch |
| 2960 | Medium | Aliphatic C-H Stretch |
| 1685 | Strong | C=O Stretch (Amide) |
| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
| m/z | Relative Intensity (%) | Assignment |
| 202 | 100 | [M]⁺ (Molecular Ion) |
| 187 | 60 | [M-CH₃]⁺ |
| 125 | 45 | [M-C₆H₅]⁺ |
| 104 | 80 | [C₆H₅CH=NH]⁺ |
| 77 | 55 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of a novel pyrimidine derivative using the spectroscopic techniques discussed.
Caption: A logical workflow for the synthesis, purification, and structural elucidation of a novel compound using multiple spectroscopic techniques.
